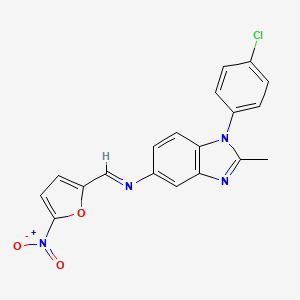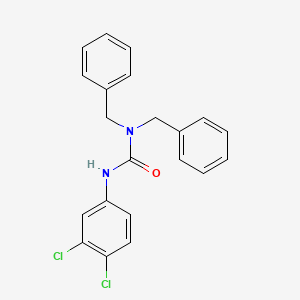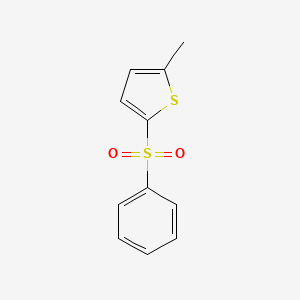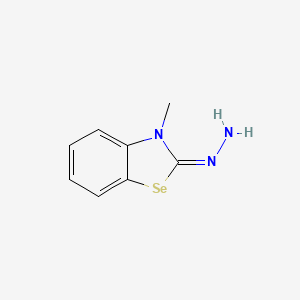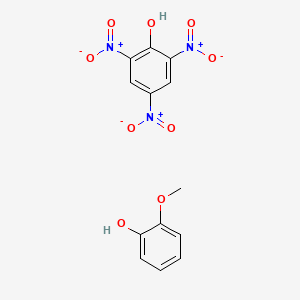
Guaiacol picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guaiacol picrate is an organic compound derived from guaiacol and picric acid. Guaiacol, a phenolic compound, is known for its methoxy functional group, while picric acid is a well-known explosive compound. The combination of these two results in this compound, which has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Guaiacol picrate can be synthesized through the reaction of guaiacol with picric acid. The typical reaction involves mixing guaiacol with an aqueous solution of picric acid under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade guaiacol and picric acid, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
Guaiacol picrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of guaiacol and picramic acid.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Guaiacol and picramic acid.
Substitution: Halogenated and nitrated derivatives of this compound.
Scientific Research Applications
Guaiacol picrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme activity and as a model compound for studying phenolic compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pharmaceuticals, and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of guaiacol picrate involves its interaction with various molecular targets. The phenolic group in this compound allows it to act as an antioxidant by scavenging reactive oxygen species. Additionally, the compound can interact with enzymes and proteins, modulating their activity and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
Guaiacol: A phenolic compound with a methoxy group, used in various applications including as a flavoring agent and in pharmaceuticals.
Picric Acid: An explosive compound with applications in the production of dyes and as a reagent in chemical analysis.
Catechol: A phenolic compound similar to guaiacol but without the methoxy group, used in the synthesis of various chemicals.
Uniqueness
Guaiacol picrate is unique due to the combination of properties from both guaiacol and picric acid. This combination results in a compound with distinct chemical reactivity and applications, making it valuable in research and industrial applications.
Properties
CAS No. |
60261-30-5 |
|---|---|
Molecular Formula |
C13H11N3O9 |
Molecular Weight |
353.24 g/mol |
IUPAC Name |
2-methoxyphenol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H8O2.C6H3N3O7/c1-9-7-5-3-2-4-6(7)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5,8H,1H3;1-2,10H |
InChI Key |
LROLYWDACYBSSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine](/img/structure/B11952000.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11952003.png)
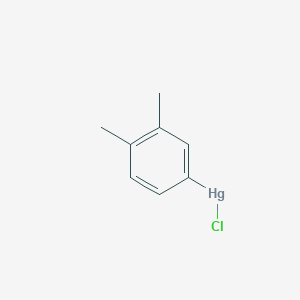
![5-Aminobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B11952010.png)
![2-bromo-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11952017.png)
